molecular formula C5H4BrNO2 B13454049 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one

Cat. No.: B13454049
M. Wt: 189.99 g/mol
InChI Key: DHEMSPYLZBHRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one is a brominated heterocyclic ketone with the molecular formula C₅H₄BrNO₂ (calculated molecular weight: 190.00 g/mol). However, discrepancies exist in literature: Enamine Ltd. Structurally, it features a 1,2-oxazole (isoxazole) ring substituted with a bromine atom at position 3 and an acetyl group at position 2. This compound serves as a versatile building block in organic synthesis, particularly for constructing pharmacophores or agrochemical intermediates.

Synthetic routes to similar brominated ketones include halogenation of preformed oxazole derivatives. For example, bromination of 1-(1-(4-bromophenyl)-5-methyl-1,2,3-triazol-4-yl)ethanone with bromine in acetic acid yields 2-bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, demonstrating a method applicable to analogous systems .

Properties

Molecular Formula

C5H4BrNO2

Molecular Weight

189.99 g/mol

IUPAC Name

1-(3-bromo-1,2-oxazol-4-yl)ethanone

InChI

InChI=1S/C5H4BrNO2/c1-3(8)4-2-9-7-5(4)6/h2H,1H3

InChI Key

DHEMSPYLZBHRLX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CON=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one typically involves the bromination of an oxazole derivative. One common method is the reaction of 3-bromo-1,2-oxazole with ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence[][3].

Mechanism of Action

The mechanism of action of 1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and oxazole ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding affinity. The ethanone group can undergo nucleophilic attack, leading to the formation of various reaction intermediates .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

A comparative analysis of structurally related brominated ketones is presented below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-(3-Bromo-1,2-oxazol-4-yl)ethan-1-one Not specified C₉H₇BrO¹ 211.06 3-bromo-1,2-oxazole, acetyl Building block for heterocyclic synthesis
2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one 104777-39-1 C₁₂H₁₀BrNO₂ 280.12 5-methyl, 3-phenylisoxazole, bromoacetyl Intermediate in agrochemicals; halogen bonding observed in crystal structures
1-(5-Methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one 19212-42-1 C₁₂H₁₁NO₂ 201.22 5-methyl, 3-phenylisoxazole, acetyl Lacks bromine; used in medicinal chemistry
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone 104777-39-1 C₁₁H₉Br₂N₃O 386.02 1,2,3-triazole, 4-bromophenyl, bromoacetyl Exhibits C–H⋯O/N hydrogen bonds and Br⋯Br interactions in crystal packing

¹Discrepancy noted between sources: Molecular formula may alternatively be C₅H₄BrNO₂ (190.00 g/mol) depending on substitution pattern.

Key Observations :

  • Electron-Withdrawing Effects: Bromine at the 3-position of the oxazole ring enhances electrophilicity at the acetyl group, facilitating nucleophilic substitutions (e.g., condensations or cyclizations) compared to non-brominated analogues like 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-one .
  • Crystallographic Behavior: Brominated derivatives (e.g., 2-bromo-1-[1-(4-bromophenyl)-triazolyl]ethanone) exhibit dense crystal packing due to halogen bonding (Br⋯Br interactions) and hydrogen bonding, which may influence solubility and stability .
Reactivity and Functionalization
  • Nucleophilic Substitutions : The acetyl group in 1-(3-bromo-1,2-oxazol-4-yl)ethan-1-one undergoes condensations with amines or hydrazines to form imines or pyrazoles, respectively. This reactivity is shared with analogues like 2-bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one .
  • Cross-Coupling Potential: The bromine atom enables Suzuki-Miyaura couplings, a feature exploited in triazole-linked bromoacetyl derivatives for generating biaryl systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.